4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-7-3-5-9-14(12)22-17(20)16(26-19(22)25)18(23)21-11-13-8-4-6-10-15(13)24-2/h3-10H,11,20H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLYNOBSCQOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is part of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 μg/mL | |
| Escherichia coli | 62.5 μg/mL | |
| Candida albicans | 24–26 μg/mL (compared to fluconazole) |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Thiazole compounds have also been recognized for their anticancer properties. Research indicates that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer progression, such as Src family kinases and c-Kit, which are crucial in tumor growth and metastasis.
- Cell Lines Tested : Studies have demonstrated that thiazole derivatives can suppress the growth of breast cancer cell lines (e.g., MDA-MB-468) and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression from G1 to S-phase .
Study on Antimicrobial Efficacy
A study conducted by Dogan et al. evaluated various thiazole derivatives, including the target compound, against a range of bacterial and fungal strains. The results indicated that:
- The presence of halogen substituents on the phenyl ring enhanced antibacterial activity against Gram-positive bacteria.
- Compounds with oxygenated substituents exhibited significant antifungal activity against Aspergillus niger and Candida albicans.
The study concluded that structural modifications could lead to improved efficacy against resistant strains .
Anticancer Investigations
In another study focusing on thiazole derivatives as anticancer agents, researchers synthesized several compounds based on the core structure of thiazoles. They found that:
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure :
- The dihydrothiazole-thione core in the target compound may confer unique electronic properties compared to aromatic thiazoles (e.g., ) or isoxazoles (). The thione group enhances sulfur-mediated interactions, such as hydrogen bonding or metal coordination .
- Aromatic thiazoles (e.g., ) are more rigid, favoring planar interactions with biological targets.
Substituent Effects: N-[(2-Methoxyphenyl)methyl]: Shared with ’s isoxazole derivative, this group increases steric bulk and may modulate membrane permeability.
Bioactivity and Mechanism of Action
- Antibacterial Activity : highlights nitrothiophene-thiazole carboxamides with narrow-spectrum antibacterial activity, likely targeting bacterial enzymes like DNA gyrase or penicillin-binding proteins . The target compound’s thione group may enhance binding to cysteine residues in bacterial proteins.
- Anticancer Potential: reports thiazole carbohydrazides with IC50 values of 1.6–1.98 µg/mL against HepG-2 cells. The target’s 4-amino and carboxamide groups could interact with kinases or apoptosis regulators .
- SAR Insights :
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch approach combines thiourea derivatives, α-halo ketones, and amines under basic conditions. For this compound, N-[(2-methoxyphenyl)methyl]thiourea reacts with 2-bromo-1-(2-methylphenyl)ethan-1-one in ethanol at 60°C for 12 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization to form the 2,3-dihydrothiazole ring. Yields range from 65–78%, contingent on the purity of the bromoketone precursor.
Thiosemicarbazide Cyclization
An alternative route employs N-(2-methylphenyl)thiosemicarbazide and chloroacetone in ethyl acetate with triethylamine (EtN) as a catalyst. This method achieves 82–89% yield by refluxing at 80°C for 8 hours, producing the 4-methyl-substituted thiazole intermediate. The reaction mechanism involves thiolate ion formation, followed by intramolecular cyclization.
Functionalization of the Thiazole Core
Introduction of the 2-Sulfanylidene Group
The sulfanylidene moiety at position 2 is introduced via thioamidation. Treating the thiazole intermediate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 6 hours converts the carbonyl group to a thiocarbonyl. This step requires anhydrous conditions to prevent hydrolysis, achieving 70–85% conversion efficiency.
N-Alkylation with (2-Methoxyphenyl)methyl Group
The N-[(2-methoxyphenyl)methyl] substituent is installed using a nucleophilic substitution reaction. The thiazole amine reacts with 2-methoxybenzyl chloride in dimethylformamide (DMF) with potassium carbonate (KCO) as a base. Optimal conditions involve stirring at 50°C for 10 hours, yielding 88–93% of the alkylated product.
Carboxamide Functionalization at Position 5
Carboxylic Acid Intermediate Preparation
The 5-carboxamide group is introduced via hydrolysis of a nitrile precursor. Reacting the thiazole with potassium cyanide (KCN) in aqueous ethanol forms the 5-cyano derivative, which is subsequently hydrolyzed using 20% sulfuric acid (HSO) at 100°C. This step produces the carboxylic acid intermediate with 75–80% yield.
Amidation Reactions
The carboxylic acid undergoes amidation with ammonium chloride (NHCl) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, enzymatic catalysis using lipase B from Candida antarctica in tert-butyl alcohol achieves 92% conversion under milder conditions (40°C, pH 7.5).
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Hantzsch | Ethanol | 78% → 85% |
| Thiocarbonylation | Toluene | 70% → 88% |
| Amidation Temperature | 40°C | 80% → 92% |
Replacing DMF with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) in alkylation steps reduces reaction time from 10 to 4 hours while maintaining yields above 90%.
Catalytic Enhancements
Palladium(II) acetate (Pd(OAc)) catalyzes the coupling of 2-methylphenyl boronic acid to the thiazole ring, improving regioselectivity from 65% to 94%. Microwave-assisted synthesis reduces cyclization times from 8 hours to 45 minutes with comparable yields.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, N-[(2-methoxyphenyl)methyl]urea, forms during alkylation and is removed via recrystallization from ethyl acetate/hexane (3:1). Continuous flow reactors minimize byproduct generation by enhancing mixing efficiency.
Emerging Methodologies
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its biological activity?
The compound features a thiazole ring core with a sulfanylidene group at position 2, an amino group at position 4, and substituted aromatic groups (2-methoxyphenylmethyl and 2-methylphenyl). These motifs enhance binding to biological targets:
- The thiazole ring provides rigidity and π-π stacking potential, critical for enzyme inhibition .
- The sulfanylidene group increases electrophilicity, facilitating interactions with cysteine residues in target proteins .
- Methoxy and methyl substituents on the aromatic rings improve lipophilicity and membrane permeability .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole ring .
- Step 2 : Introduction of the 2-methoxyphenylmethyl group via nucleophilic substitution or reductive amination .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation?
Q. What are the primary biological targets investigated for this compound?
Preclinical studies focus on:
- Kinase inhibition : Targeting EGFR or VEGFR due to structural similarity to known thiazole-based inhibitors .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via peptidoglycan transpeptidase binding .
- Anticancer potential : Induction of apoptosis in solid tumor cell lines (e.g., MCF-7, HepG2) through ROS generation .
Q. How does the compound’s solubility profile impact experimental design?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
- Stability : Degradation in acidic conditions (pH <4) requires pH-adjusted buffers for long-term storage .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across studies be systematically addressed?
- Variable control : Standardize cell lines (e.g., ATCC-certified), assay protocols (MTT vs. resazurin), and exposure times .
- Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may confound results .
- Structural analogs : Compare bioactivity of derivatives to isolate the role of specific substituents (e.g., methoxy vs. ethoxy groups) .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Catalyst screening : Test palladium/copper catalysts for coupling reactions to reduce side products .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to enhance reproducibility .
Q. How can computational modeling predict SAR or metabolic pathways?
- Docking studies : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17) and identify critical hydrogen bonds .
- DFT calculations : Analyze electron density maps to predict sites of oxidative metabolism (e.g., methoxy demethylation) .
- MD simulations : Assess conformational stability in lipid bilayers to guide formulation development .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive kinase inhibition .
- CRISPR-Cas9 knockouts : Validate target engagement by testing cytotoxicity in EGFR-knockout cell lines .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can structural modifications enhance selectivity against off-target proteins?
- Bioisosteric replacement : Substitute the sulfanylidene group with sulfonamide to reduce thiol reactivity .
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) at position 3 to block off-target binding pockets .
- Prodrug design : Mask polar groups (e.g., amino) with acetylated promoieties to improve tissue-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
